molecular formula C17H26N2O3S B2435613 N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 877650-12-9

N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2435613
CAS No.: 877650-12-9
M. Wt: 338.47
InChI Key: DRCLMSSTHSSNOJ-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-morpholin-4-ylpropylamine with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies using techniques like molecular docking and enzyme assays are conducted to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
  • 3-(N-morpholino)propanesulfonic acid
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of morpholine, thiophene, and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-16(18-6-2-7-19-8-12-22-13-9-19)17(4-10-21-11-5-17)15-3-1-14-23-15/h1,3,14H,2,4-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCLMSSTHSSNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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